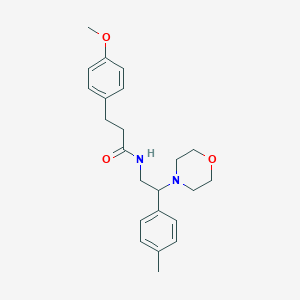

ethyl 2-(chloromethyl)-1H-benzimidazole-1-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of ethyl 2-(chloromethyl)-1H-benzimidazole-1-carboxylate involves multiple steps that include the use of chloromethylbenzimidazole as a key intermediate. For example, one method involves the reaction of 2-chloromethylbenzimidazole with ethylchloroformate to give 1-carboethoxy-2-chloromethylbenzimidazole, which is then treated with trimethyl phosphite followed by hydrolysis with aqueous HBr to obtain the desired product (Sánchez-Moreno et al., 2003). This method showcases the complexity and versatility of synthetic routes available for benzimidazole derivatives.

Molecular Structure Analysis

The molecular structure of ethyl 2-(chloromethyl)-1H-benzimidazole-1-carboxylate derivatives has been extensively studied using X-ray crystallography, showcasing the compound's planar structure and the dihedral angles formed between different rings in the molecule. For instance, studies have shown that the benzimidazole ring system is almost planar, with slight deviations indicating the presence of a structured and defined molecular geometry (N. Arumugam et al., 2010).

Chemical Reactions and Properties

Ethyl 2-(chloromethyl)-1H-benzimidazole-1-carboxylate participates in various chemical reactions, highlighting its reactivity and utility in synthetic chemistry. It serves as a precursor for synthesizing a wide array of benzimidazole derivatives through reactions with different reagents under various conditions, demonstrating the compound's versatility and reactivity in organic synthesis (Mohammed Meziane, 1998).

Physical Properties Analysis

The physical properties of ethyl 2-(chloromethyl)-1H-benzimidazole-1-carboxylate, such as solubility, melting point, and crystal structure, have been characterized in several studies. These properties are crucial for understanding the compound's behavior in different environments and for its application in various chemical reactions (Ghani & Mansour, 2012).

Chemical Properties Analysis

The chemical properties of ethyl 2-(chloromethyl)-1H-benzimidazole-1-carboxylate, including its reactivity, stability, and interaction with other compounds, are fundamental to its applications in synthetic chemistry. Studies have explored its reactions with various nucleophiles, electrophiles, and its role in catalysis, demonstrating the compound's chemical versatility and potential as a building block in organic synthesis (S. Ram et al., 1992).

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

- Ethyl 2-(chloromethyl)-1H-benzimidazole-1-carboxylate has been utilized as a starting material in the synthesis of various heterocyclic compounds. For instance, it has been used to develop ethyl 1-oxo-1,2dihydro-pyrimido[1,6a]benzimidazol-4-carboxylates under solvent-free conditions, demonstrating its versatility in organic synthesis (Meziane, Rahmouni, Bazureau, & Hamelin, 1998).

- The compound plays a role in the formation of complex structures in crystallography. For example, in the crystal structure of Ethyl 1-sec-butyl-2-(4-chlorophenyl)-1H-benzimidazole-5-carboxylate, it contributes to the formation of two-dimensional networks through intermolecular interactions (Arumugam, Saad Abdul Rahim, Osman, Quah, & Fun, 2010).

Biological and Pharmacological Research

- In pharmacology, variations of this compound have been studied for their potential as antiulcer agents. One derivative, ethyl 2-[(1H-benzimidazol-2-yl)sulfinylmethyl]-4-dimethylamino-5-pyrimidinecarboxylate, has been explored for its mechanism of action as an H+/K(+)-ATPase inhibitor, which is significant in understanding gastric antisecretion activity (Terashima, Muraoka, & Ono, 1995).

Safety And Hazards

- The compound is harmful if swallowed, inhaled, or in contact with skin.

- It may cause skin and eye irritation.

- Proper handling precautions are essential due to its toxicity.

Direcciones Futuras

- Further research is needed to explore its potential applications, such as drug development or synthetic methodologies.

- Investigate its stability, reactivity, and potential biological activity.

Propiedades

IUPAC Name |

ethyl 2-(chloromethyl)benzimidazole-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClN2O2/c1-2-16-11(15)14-9-6-4-3-5-8(9)13-10(14)7-12/h3-6H,2,7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLQNQGSHORGGRP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1C2=CC=CC=C2N=C1CCl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 2-(chloromethyl)-1H-benzimidazole-1-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(2,4-dimethylbenzenesulfonyl)piperazin-1-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2486262.png)

![5,7-dimethyl-9-(3-phenylpropyl)-3-(p-tolyl)-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2486263.png)

![3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-ethyl-7-((3-methoxybenzyl)oxy)-4H-chromen-4-one](/img/structure/B2486264.png)

![4,6-Difluoro-2-(4-methylpiperazin-1-yl)benzo[d]thiazole hydrochloride](/img/structure/B2486266.png)

![1-(4-chlorophenyl)-3-(4-nitrophenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2486268.png)

![3-[(2-chlorobenzyl)sulfonyl]-2-hydroxy-2-methyl-N-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B2486270.png)

![4-[bis(2-methoxyethyl)sulfamoyl]-N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2486278.png)

![N-cyclopropyl-N-(thiophen-3-ylmethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2486282.png)